5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJVKAMGRPXEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide, differing in core heterocycles, substituents, or linked groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Variations: Oxazole vs.
Substituent Effects: Phenyl vs. This may influence binding affinity in hydrophobic enzyme pockets. Triazole vs. Pyrazole/Thiadiazole: The 1H-1,2,4-triazol-5-yl group offers three nitrogen atoms for hydrogen bonding, whereas pyrazole (two nitrogen atoms) and thiadiazole (two nitrogen, one sulfur) provide distinct electronic profiles for interactions with biological targets .
Molecular Weight and Solubility :
- The target compound (255.24 g/mol) has intermediate molecular weight compared to analogs, balancing permeability and solubility. Thiophene-based derivatives (e.g., 292.36 g/mol) may exhibit lower aqueous solubility due to increased hydrophobicity .
Research Implications
- Medicinal Chemistry : The triazole-oxazole scaffold in the target compound is structurally analogous to kinase inhibitors (e.g., JAK/STAT inhibitors), where the triazole moiety mimics adenine in ATP-binding pockets .
- Agrochemical Applications : Thiophene- and azetidine-containing analogs (e.g., 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide) are explored for herbicidal activity due to their heterocyclic diversity .
Biological Activity
5-Phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula with a systematic name reflecting its complex structure. The presence of both the triazole and oxazole rings contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazole and oxazole compounds exhibit significant anticancer properties. For instance, the synthesis of various derivatives has shown promising results against multiple cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 2.41 | Induction of apoptosis via p53 pathway |
| Other Triazole Derivative | U-937 | 0.65 | Caspase activation |
| Doxorubicin | MCF-7 | 0.50 | DNA intercalation |
The compound showed an IC50 value of 2.41 µM against the MCF-7 breast cancer cell line, indicating its potential as an effective anticancer agent. Flow cytometry assays revealed that it induces apoptosis through the activation of the p53 pathway, leading to increased expression levels of pro-apoptotic factors such as caspase-3.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 20 µg/mL | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 25 µg/mL | Interference with metabolic pathways |
The compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the efficacy of various oxazole derivatives, including our compound, against human leukemia cell lines. The results showed that modifications to the oxazole ring significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicated that the presence of electron-donating groups on the phenyl ring enhances biological activity. This was corroborated by molecular docking studies which revealed strong hydrophobic interactions between the compound and target receptors involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
